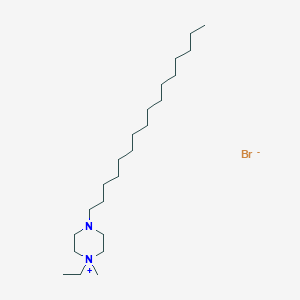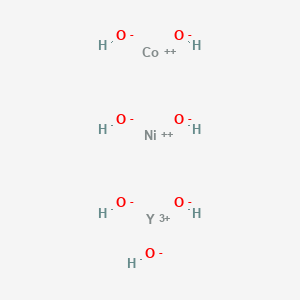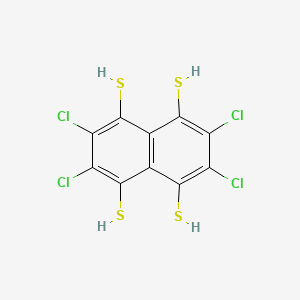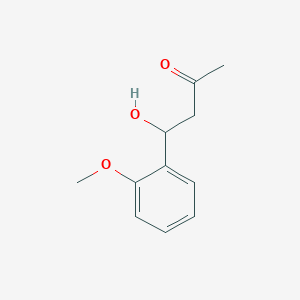
N~1~,N~3~,N~5~-Tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~3~,N~5~-Tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzene core substituted with three tricarboxamide groups, each linked to a 2,3-dimethylcyclohexyl moiety. Its intricate structure allows for diverse chemical interactions, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~,N~5~-Tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide typically involves multi-step organic reactions. One common method includes the reaction of benzene-1,3,5-tricarboxylic acid chloride with 2,3-dimethylcyclohexylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under precise temperature and pressure conditions. The use of catalysts and automated systems ensures high yield and purity of the final product. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~3~,N~5~-Tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tricarboxamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under mild heating.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N~1~,N~3~,N~5~-Tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique structural properties.
Wirkmechanismus
The mechanism by which N1,N~3~,N~5~-Tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide exerts its effects involves its ability to interact with specific molecular targets. The tricarboxamide groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclohexyl moieties provide hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~,N~3~,N~5~-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide: Known for its use in lipid-like nanoparticles for mRNA delivery.
N~1~,N~3~,N~5~-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide: Utilized in organic synthesis and material science.
Uniqueness
N~1~,N~3~,N~5~-Tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide stands out due to its unique combination of hydrophobic cyclohexyl groups and hydrogen-bonding tricarboxamide groups. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
436149-38-1 |
|---|---|
Molekularformel |
C33H51N3O3 |
Molekulargewicht |
537.8 g/mol |
IUPAC-Name |
1-N,3-N,5-N-tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C33H51N3O3/c1-19-10-7-13-28(22(19)4)34-31(37)25-16-26(32(38)35-29-14-8-11-20(2)23(29)5)18-27(17-25)33(39)36-30-15-9-12-21(3)24(30)6/h16-24,28-30H,7-15H2,1-6H3,(H,34,37)(H,35,38)(H,36,39) |
InChI-Schlüssel |
GKMHQSJRXIANRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1C)NC(=O)C2=CC(=CC(=C2)C(=O)NC3CCCC(C3C)C)C(=O)NC4CCCC(C4C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


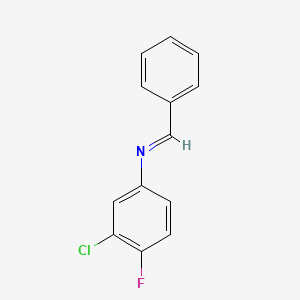
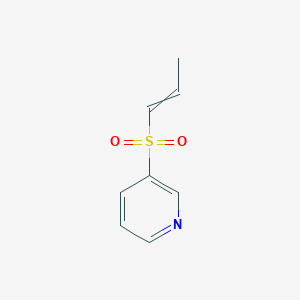
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)
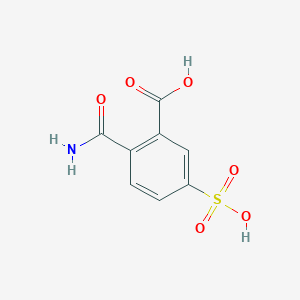
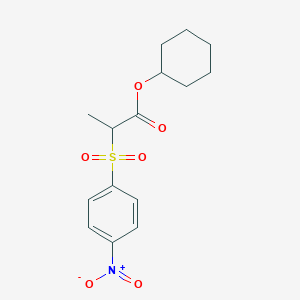
![4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14256983.png)
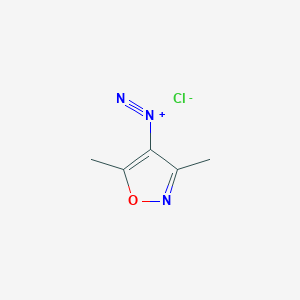
![2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14256996.png)
